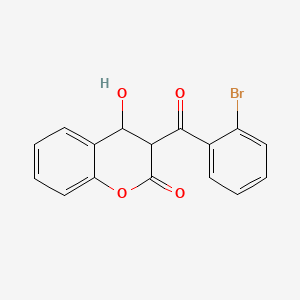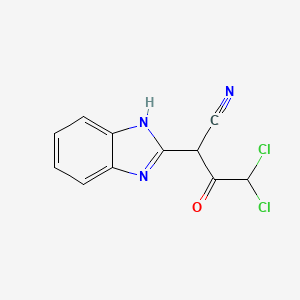
abciximab
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Abciximab is a monoclonal antibody fragment that targets the glycoprotein IIb/IIIa receptor on platelets. It is primarily used as an antiplatelet agent to prevent thrombosis during percutaneous coronary interventions, such as angioplasty. This compound works by inhibiting platelet aggregation, thereby reducing the risk of blood clot formation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Abciximab is produced through recombinant DNA technology. The process involves the genetic engineering of murine (mouse) and human antibody fragments to create a chimeric antibody. The Fab fragment of the antibody is then isolated and purified for clinical use .
Industrial Production Methods: The industrial production of this compound involves the use of mammalian cell cultures to express the chimeric antibody. The cells are grown in bioreactors under controlled conditions to ensure optimal yield and quality. The antibody is then harvested, purified, and formulated for intravenous administration .
Analyse Des Réactions Chimiques
Types of Reactions: Abciximab primarily undergoes binding reactions with its target receptors. It does not typically participate in oxidation, reduction, or substitution reactions as it is a biologic molecule.
Common Reagents and Conditions: The primary reagents involved in the production of this compound are the genetically engineered cells and the culture media used to grow them. The conditions include maintaining the bioreactors at specific temperatures and pH levels to optimize cell growth and antibody production .
Major Products Formed: The major product formed is the Fab fragment of the chimeric antibody, which is then purified and formulated for clinical use .
Applications De Recherche Scientifique
Abciximab has several scientific research applications, particularly in the fields of medicine and biology:
Cardiology: this compound is used to prevent ischemic complications during percutaneous coronary interventions. .
Diabetes and Chronic Kidney Disease: Research indicates that this compound can be beneficial for patients with diabetes and chronic kidney disease undergoing coronary interventions.
Thrombosis Research: this compound is used in research to study platelet aggregation and the mechanisms of thrombosis.
Pediatric Applications: It has been used in the treatment of Kawasaki disease in pediatric patients.
Mécanisme D'action
Abciximab exerts its effects by binding to the glycoprotein IIb/IIIa receptor on the surface of platelets. This binding prevents the receptor from interacting with fibrinogen, von Willebrand factor, and other adhesive molecules, thereby inhibiting platelet aggregation. Additionally, this compound binds to the vitronectin receptor on platelets and endothelial cells, further contributing to its antithrombotic effects .
Comparaison Avec Des Composés Similaires
Abciximab is part of a class of drugs known as glycoprotein IIb/IIIa inhibitors. Other compounds in this class include tirofiban and eptifibatide.
Tirofiban: A small-molecule inhibitor with a shorter half-life compared to this compound.
Eptifibatide: Another small-molecule inhibitor with a shorter half-life and different binding characteristics compared to this compound.
Uniqueness of this compound: this compound is unique due to its longer platelet half-life and strong binding affinity to the glycoprotein IIb/IIIa receptor. This results in a prolonged antiplatelet effect even after the drug is no longer detectable in the plasma .
Propriétés
Numéro CAS |
143653-53-6 |
|---|---|
Formule moléculaire |
C24H26OS2Sn |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-benzyl-1-methoxy-3H-benzo[f]chromen-3-one](/img/structure/B1174485.png)

![4-Chloro-7-fluoro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1174491.png)
